

Head-to-Head Clinical Trial Analysis: Tulobuterol Patch vs. Inhaled LABAs

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Compound of Interest

Compound Name: *Tulobuterol*

Cat. No.: *B10762472*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transdermal **tulobuterol** patch against inhaled long-acting beta-agonist (LABA) therapies for obstructive airway diseases. This analysis is based on data from head-to-head clinical trials, with a focus on efficacy, safety, and patient-reported outcomes.

Efficacy in Asthma

A key area of investigation has been the comparative efficacy of the **tulobuterol** patch and inhaled LABAs as add-on therapy to inhaled corticosteroids (ICS) in patients with asthma.

A prospective, randomized, cross-over trial involving 54 patients with moderate to severe asthma, suboptimally controlled on ICS, compared a 2 mg daily **tulobuterol** patch with 50 mcg twice-daily inhaled salmeterol over four weeks.[1] While both treatments significantly improved mean prebronchodilator morning peak expiratory flow (PEF) and health-related quality of life (HRQoL) compared to the run-in period, salmeterol demonstrated a significantly higher mean morning PEF.[1] However, the improvements in HRQoL scores were comparable between the two groups.[1]

Another study with a similar patient population and a 12-week open-label design found that salmeterol provided greater bronchodilatory effects than the **tulobuterol** patch.[2] Specifically, significant improvements in FEF25-75%, MEF25%, and R5 of impulse oscillometry (IOS) were observed only in the salmeterol group.[2] Conversely, the Asthma Control Test (ACT) and St. George's Respiratory Questionnaire (SGRQ) scores, reflecting asthma control and quality of

life, showed significant improvement only in the **tulobuterol** patch group, although there was no statistically significant difference between the groups for these measures.

In a comparison with formoterol, a study involving 18 elderly outpatients with mild to moderate asthma on budesonide (an ICS) was conducted. This 12-week randomized prospective study compared the addition of either inhaled formoterol (as part of a combination inhaler with budesonide) or the **tulobuterol** patch. The formoterol group showed a significant improvement in the resonant frequency ("Fres") measured by IOS, suggesting better improvement in respiratory function itself. In contrast, the **tulobuterol** patch group demonstrated a significant improvement in the "emotion" domain of the mini-Asthma Quality of Life Questionnaire (mini-AQLQ), indicating a potential advantage in patient satisfaction.

A separate study in elderly asthma patients (aged ≥ 70) treated with budesonide also found that a budesonide/formoterol combination inhaler led to a significant increase in lung function (FEV1, %FEV1) and mini-AQLQ score compared to the budesonide plus **tulobuterol** patch group at both 4 and 12 weeks.

Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

In the context of stable COPD, a 12-week, multicenter, open-label, randomized study (the BAREC study) compared the 2 mg daily **tulobuterol** patch with 50 mcg twice-daily inhaled salmeterol in 92 patients. Both treatments led to significant improvements in FEV1, FVC, and PEF from baseline, with no significant differences between the groups. Notably, the total SGRQ score showed a significant improvement from baseline at 8 weeks only in the **tulobuterol** group. Furthermore, compliance with the treatment regimen was significantly higher in the **tulobuterol** patch group.

Another study focusing on elderly, treatment-naïve COPD patients in a randomized crossover trial found that while both the **tulobuterol** patch and inhaled salmeterol produced similar increases in spirometric values, the 6-minute walk distance (6MWD) and quality of life significantly improved from baseline only after treatment with the **tulobuterol** patch. This study also highlighted significantly better adherence with the **tulobuterol** patch.

Safety and Tolerability

Across the reviewed studies, both the **tulobuterol** patch and inhaled LABAs were generally well-tolerated. A Phase IV clinical study involving 300 patients (189 with asthma, 111 with COPD) reported only one patient (0.3%) experiencing a mild adverse event (swelling) with the **tulobuterol** patch, with no serious safety concerns raised. In a comparative study in children with acute asthma, one child in the oral salbutamol group experienced hand trembling, while no adverse events were reported in the **tulobuterol** patch group. The reviewed head-to-head trials with inhaled LABAs in adults did not report significant differences in the incidence of adverse events.

Quantitative Data Summary

Table 1: Comparison of **Tulobuterol** Patch and Inhaled Salmeterol in Moderate to Severe Asthma

Outcome Measure	Tulobuterol Patch (2 mg/day)	Inhaled Salmeterol (50 mcg twice daily)	p-value (between groups)
Mean Morning PEF	Significant improvement from baseline (p < 0.01)	Significant improvement from baseline (p < 0.0001)	< 0.001
HRQoL Score	Significant improvement from baseline (p < 0.05)	Significant improvement from baseline (p < 0.05)	Not significant

Table 2: Comparison of **Tulobuterol** Patch and Inhaled Salmeterol in Stable COPD (BAREC Study)

Outcome Measure	Tulobuterol Patch (2 mg/day)	Inhaled Salmeterol (50 mcg twice daily)	p-value (between groups)
FEV1, FVC, PEF	Improved from baseline	Improved from baseline	Not significant
Total SGRQ Score at 8 weeks	Significant improvement from baseline (-4.7 units)	Not significantly improved from baseline	Not reported
Treatment Compliance	98.5%	94.1%	< 0.05

Table 3: Comparison of Add-on Formoterol vs. **Tulobuterol** Patch to Budesonide in Elderly Asthma Patients

Outcome Measure	Budesonide/Formo terol Combination	Budesonide + Tulobuterol Patch	p-value
"Fres" of IOS	Improved	No significant change	0.03
"Emotion" domain of mini-AQLQ	No significant change	Improved	0.03

Experimental Protocols

Tulobuterol Patch vs. Inhaled Salmeterol in Asthma (Cross-over Study)

- Study Design: A prospective, randomized, open-label, cross-over trial.
- Participants: 54 patients with moderate to severe asthma suboptimally controlled on inhaled corticosteroids.
- Interventions: 4 weeks of treatment with a 2 mg daily **tulobuterol** patch and 4 weeks of treatment with 50 mcg inhaled salmeterol twice daily.

- Primary Outcome Variables: Mean prebronchodilator morning PEF during the last 14 days of each treatment period and health-related quality of life assessed by the St. George's Respiratory Questionnaire (SGRQ).

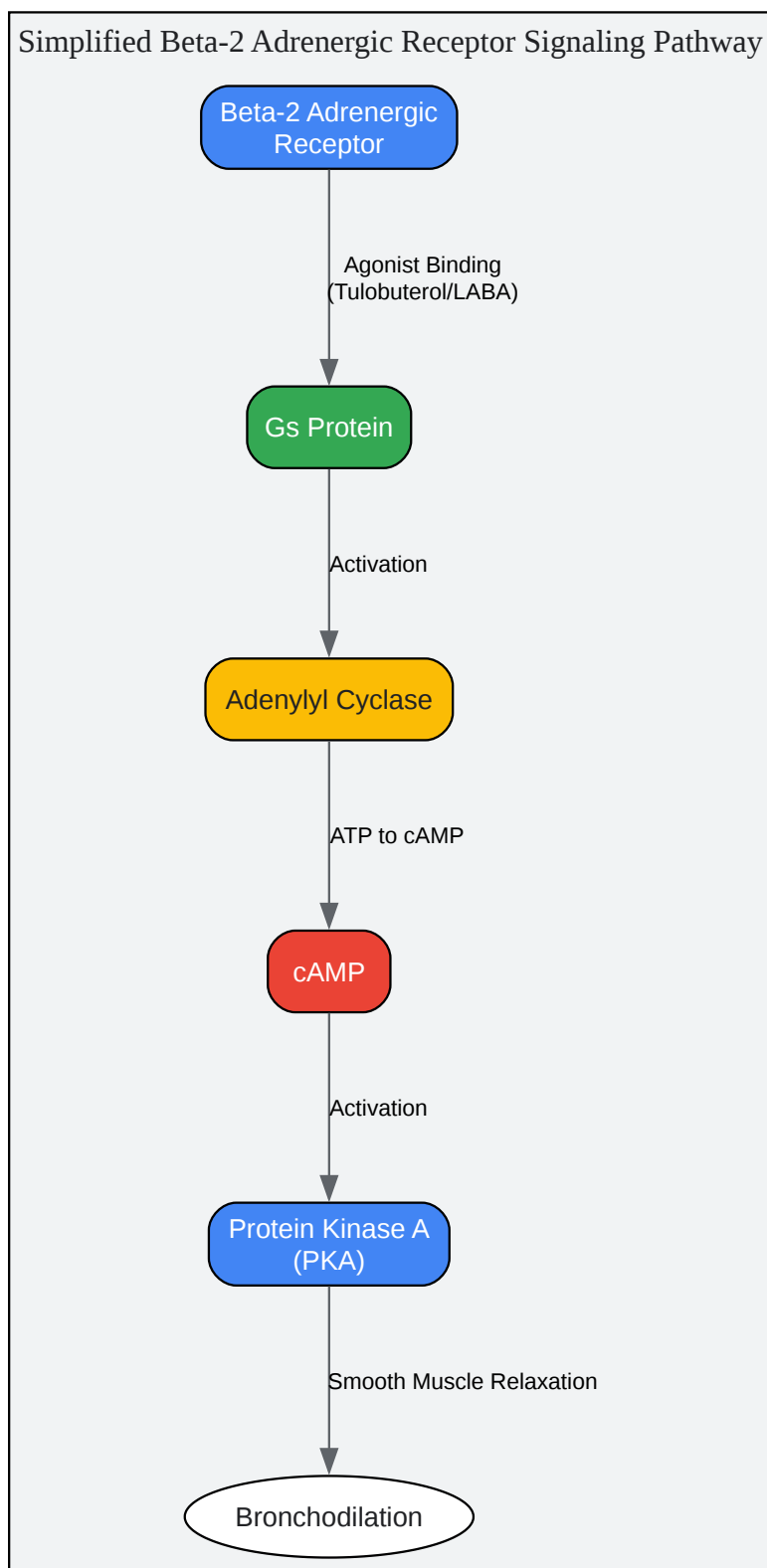
Tulobuterol Patch vs. Inhaled Salmeterol in Stable COPD (BAREC Study)

- Study Design: A multicenter, open-label, randomized, parallel-group study.
- Participants: 92 clinically stable COPD patients (age ≥ 40 years, postbronchodilator FEV1/FVC $< 70\%$, and postbronchodilator FEV1 $< 80\%$ predicted).
- Interventions: After a 2-week run-in period, patients were administered either a 2 mg once-daily **tulobuterol** patch or 50 mcg inhaled salmeterol twice a day for 12 weeks.
- Outcome Measures: FEV1, FVC, PEF, St. George's Respiratory Questionnaire (SGRQ) total score, and treatment compliance.

Add-on Formoterol vs. Tulobuterol Patch to Budesonide in Elderly Asthma

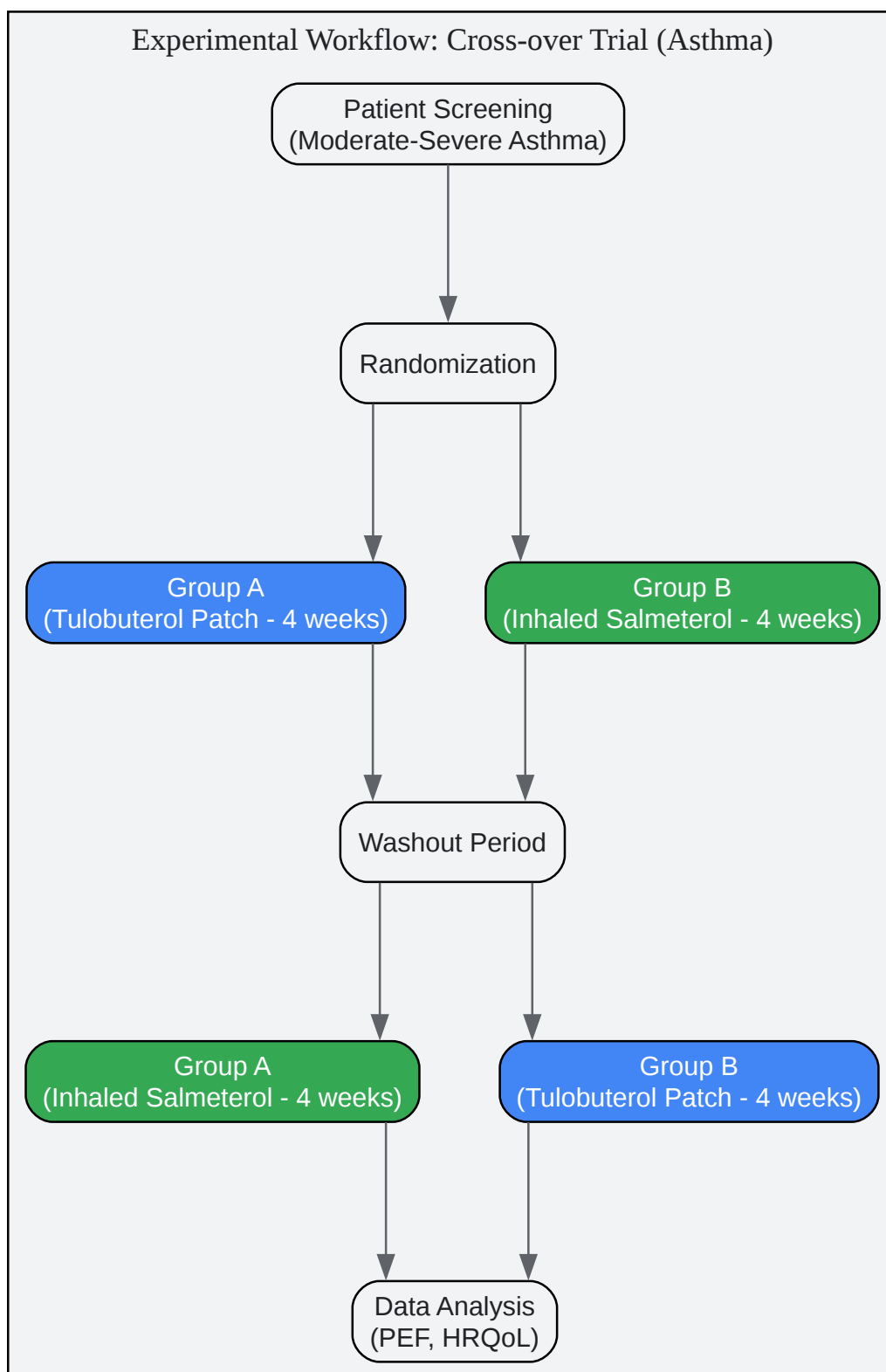
- Study Design: A randomized, prospective, parallel-group study.
- Participants: 18 outpatients (9 per group) with mild to moderate bronchial asthma with FEV1.0% $< 80\%$ treated with intermediate ICS dosages.
- Interventions: 12 weeks of treatment with either a budesonide/formoterol combination inhaler (160/4.5 μg , 2 inhalations twice daily) or budesonide (200 mcg, 2 inhalations twice daily) plus a 2 mg daily **tulobuterol** patch.
- Outcome Measures: Peak expiratory flow, forced expiratory volume in 1 second, impulse oscillometry (IOS), fractional exhaled nitric oxide (FeNO), Asthma Control Questionnaire, and mini-Asthma Quality of Life Questionnaire (mini-AQLQ).

Visualizations



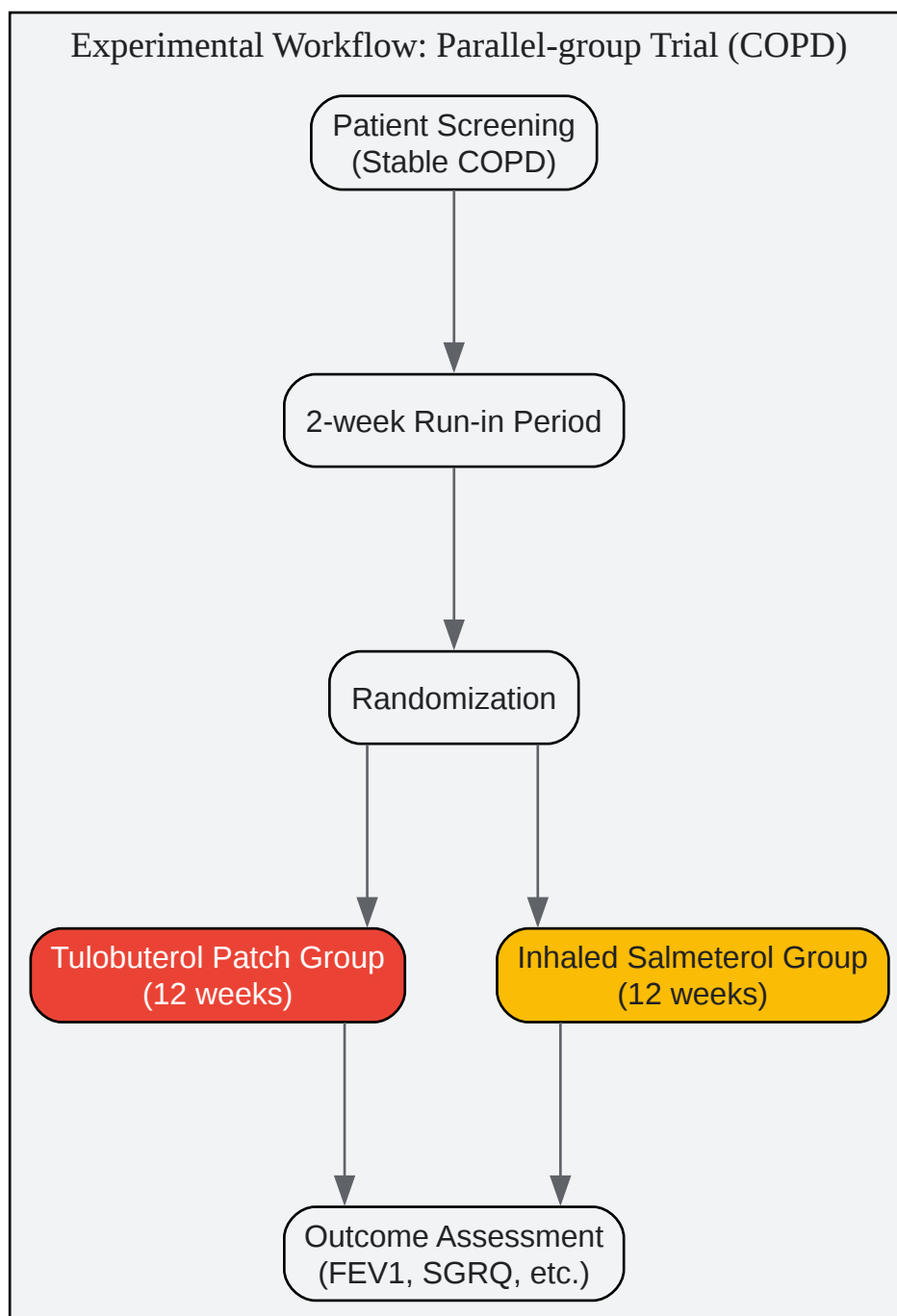
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Caption: Simplified signaling pathway of beta-2 adrenergic agonists leading to bronchodilation.



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Caption: Workflow for the cross-over design clinical trial in asthma patients.



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Caption: Workflow for the parallel-group design clinical trial in COPD patients.

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References

- 1. Comparison of the effects of tulobuterol patch and salmeterol in moderate to severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
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